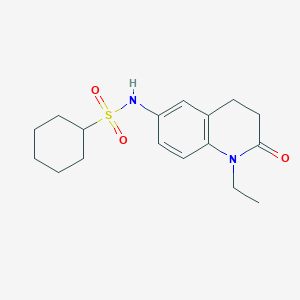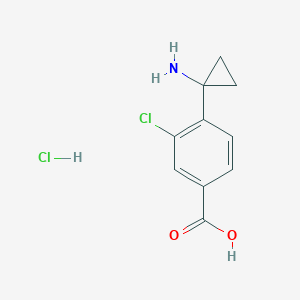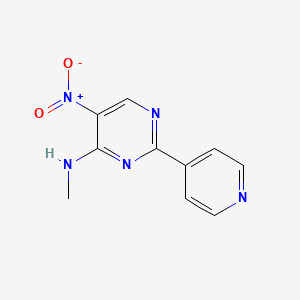![molecular formula C18H20N6OS B2607689 benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034503-16-5](/img/structure/B2607689.png)
benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a research compound. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .
Synthesis Analysis
A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .Molecular Structure Analysis
The molecular formula of the compound is C18H22N6O3S2 and its molecular weight is 434.53. The synthesized hybrids were characterized by suitable spectroscopic techniques .Chemical Reactions Analysis
The compound plays the role of an electron acceptor . A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Physical and Chemical Properties Analysis
The compound is a light-yellow to yellow powder or crystals . It has a melting point of 81-86 °C and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Anti-Mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to your compound of interest, has been identified as new anti-mycobacterial chemotypes. This research found that these compounds have potential anti-tubercular activity, with several showing promising results in in vitro testing against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity in cell line testing. The therapeutic index of these compounds ranged from 8-64, highlighting their potential as therapeutic agents in tuberculosis treatment (Pancholia et al., 2016).
Molecular Aggregation in Organic Solvents
Studies on closely related compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown interesting results in terms of molecular aggregation in organic solvent solutions. These studies can provide insights into the behavior of similar compounds in different solvent environments, which is critical for pharmaceutical formulation and drug delivery systems (Matwijczuk et al., 2016).
Antimicrobial Activity
Another study on 2-amino substituted benzothiazoles and pyridine derivatives, which are structurally similar to your compound, revealed variable and modest activity against bacterial and fungal strains. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-22-17(11-15(19-22)12-2-3-12)23-6-8-24(9-7-23)18(25)13-4-5-14-16(10-13)21-26-20-14/h4-5,10-12H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBWVIZTYXQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Nitrophenyl)methyl]azepane](/img/structure/B2607607.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)


![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)





![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2607623.png)


![Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2607629.png)
